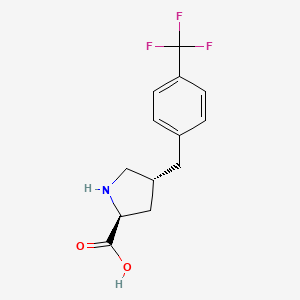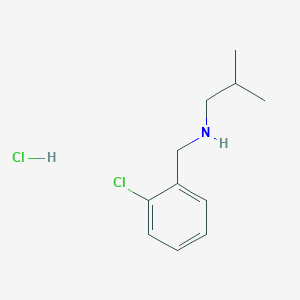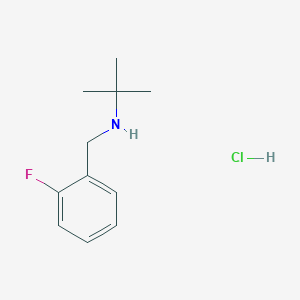
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride
Vue d'ensemble
Description
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the phenethylamine class of drugs. It was initially developed as a potential antidepressant but later gained popularity as a recreational drug due to its stimulant effects. BZP has been banned in many countries due to its potential for abuse and adverse effects.
Applications De Recherche Scientifique
Overview of Related Research
Chemical Modifications and Environmental Fate of Similar Compounds : Research on parabens, which are esters of para-hydroxybenzoic acid and share a benzyl group component similar to the query compound, highlights their widespread use and environmental persistence. These studies demonstrate the ecological footprint of chemically stable compounds and their transformations in aquatic environments, suggesting a potential area of investigation for similar chlorobenzyl derivatives (Haman et al., 2015).
Toxicity and Neurochemistry of Structurally Related Compounds : Research into the neurochemistry and neurotoxicity of MDMA, a phenylisopropylamine related in structure to the query, provides insights into the pharmacological and toxicological profiles of substances with amine functionalities. This information could be pertinent when considering the biological interactions of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride (McKenna & Peroutka, 1990).
Formation and Removal of N-Nitrosodimethylamine (NDMA) : Studies on NDMA, a nitrosamine, and its precursors in water treatment processes offer insights into the challenges of removing toxic by-products from water. Considering the chemical structure of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, understanding the behavior of similar compounds in water treatment could inform potential environmental impacts and mitigation strategies (Sgroi et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,3)13-8-9-5-4-6-10(12)7-9;/h4-7,13H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEDFRQWPFZJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



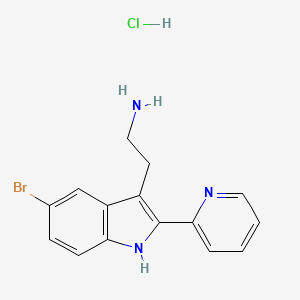
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)
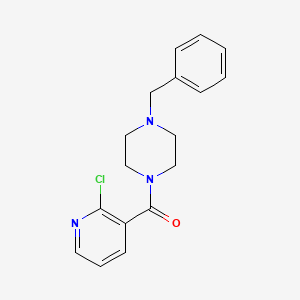
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)





